molecular formula C18H21NO B5742070 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide

3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5742070
M. Wt: 267.4 g/mol
InChI Key: UWQPKUZPEPGECQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C18H21NO It is a benzamide derivative, characterized by the presence of two methyl groups on the benzene ring and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-isopropylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]amine.

    Substitution: Formation of halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anti-inflammatory research, it may modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Another benzamide derivative with a piperazine moiety.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different substituents.

Uniqueness

3,4-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-12(2)15-7-9-17(10-8-15)19-18(20)16-6-5-13(3)14(4)11-16/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPKUZPEPGECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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